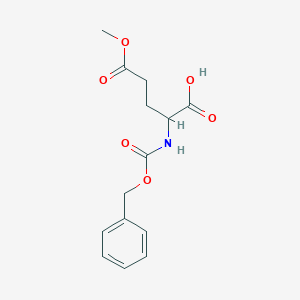

Z-Glu(ome)-OH

Descripción general

Descripción

Z-Glu(ome)-OH, also known as 4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, is a derivative of the amino acid glutamic acid. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is commonly used in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu(ome)-OH typically involves the following steps:

- The esterification process involves the use of iodomethane to produce the final compound.

N-benzyl-L-glutamic acid: is reacted with formic acid to generate N-benzyl-L-glutamic acid 1-methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include formic acid and iodomethane.

Análisis De Reacciones Químicas

Peptide Bond Formation

Z-Glu(OMe)-OH serves as a critical building block in peptide synthesis. The Z-group protects the α-amino group during coupling, allowing selective activation of the carboxylic acid. Common methods include:

-

Mixed anhydride method : Reacted with isobutyl chloroformate in the presence of tertiary amines (e.g., N-methylmorpholine) to form active intermediates for peptide elongation.

-

Phosphorus oxychloride activation : In pyridine, phosphorus oxychloride generates a reactive mixed anhydride, enabling efficient coupling with amines (e.g., p-nitroaniline) .

Example :

(AA = amino acid; DCC = dicyclohexylcarbodiimide; HOBt = hydroxybenzotriazole)

Key Data :

| Coupling Agent | Yield (%) | Racemization Risk | Reference |

|---|---|---|---|

| DCC/HOBt | 85–92 | Low | |

| Phosphorus oxychloride | 70–90 | Negligible |

Esterification and Transesterification

The methyl ester at the γ-carboxyl group undergoes transesterification under alkaline conditions:

-

Reaction with tert-butanol : In the presence of potassium carbonate (K₂CO₃) or catalytic DMAP, this compound converts to Z-Glu(OtBu)-OH, enhancing steric protection for selective α-carboxyl activation .

Conditions :

Yield: 100% (optimized conditions)

Oxidation and Reduction

The methyl ester and Z-group remain stable under controlled redox conditions:

-

Oxidation : The γ-methyl ester is resistant to mild oxidants (e.g., KMnO₄), preserving the backbone.

-

Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the Z-group:

Limitations : Over-reduction may occur at elevated temperatures (>40°C).

Nucleophilic Substitution

The γ-ester participates in nucleophilic displacement reactions:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) to form amides:

EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Side Reactions : Competitive hydrolysis of the ester under aqueous conditions (pH > 9).

Comparative Reactivity with Analogues

The Z-group and methyl ester confer distinct reactivity compared to other glutamic acid derivatives:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Z-Glu(OtBu)-OH | tert-Butyl ester protection | Higher steric hindrance; slower hydrolysis |

| Z-Glu-OH | Free γ-carboxylic acid | Prone to intramolecular lactamization |

| Fmoc-Glu(OMe)-OH | Base-labile Fmoc protection | Requires mild deprotection (piperidine) |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Z-Glu(ome)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in various biological processes and pathways.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of Z-Glu(ome)-OH involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-Carbobenzyloxy-L-glutamic acid 1-methyl ester

- Z-L-Glutamic acid 1-methyl ester

Uniqueness

Z-Glu(ome)-OH is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry.

Actividad Biológica

Z-Glu(ome)-OH, chemically known as 4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula CHN O and is characterized by a benzyloxycarbonyl group and a methoxy substituent. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and biochemistry .

Synthesis

The synthesis of this compound typically involves:

- Esterification : Using iodomethane to form the final compound from N-benzyl-L-glutamic acid.

- Reagents : Common reagents include formic acid and iodomethane, optimized for high yield and purity during industrial production.

This compound exerts its biological effects through interactions with specific molecular targets:

- Enzyme Modulation : It binds to enzymes and receptors, influencing their activity and altering cellular processes.

- Biochemical Pathways : The compound is involved in various metabolic pathways, including those related to neurotransmission and immune response .

Antitumor Activity

Research indicates that this compound has potential antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through caspase activation pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of cerebral ischemia. It acts by inhibiting caspase-9, which plays a critical role in apoptosis following ischemic injury .

Other Biological Activities

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, contributing to its therapeutic potential in autoimmune diseases .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with an IC value lower than that of conventional chemotherapeutics like camptothecin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 9.5 | Apoptosis via caspase-9 |

| Camptothecin | HCT-116 | 15.0 | Topoisomerase inhibition |

Study 2: Neuroprotection in Ischemia

In an animal model of focal cerebral ischemia, administration of this compound significantly reduced neuronal death compared to controls. The compound's ability to inhibit caspase-9 was highlighted as a key factor in its neuroprotective effect .

| Treatment | Neuronal Survival (%) |

|---|---|

| Control | 30 |

| This compound (10 mg/kg) | 65 |

Propiedades

IUPAC Name |

5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVOAWDAFVIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4652-65-7 | |

| Record name | NSC88483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.